Tricyclo[4.2.2.02,5]deca-7,9-diene
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Overview
Description
Tricyclo[4.2.2.02,5]deca-7,9-diene is a polycyclic hydrocarbon with the molecular formula C10H12. It is characterized by a unique tricyclic structure that includes two double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricyclo[4.2.2.02,5]deca-7,9-diene can be synthesized through a series of reactions involving Diels-Alder reactions, allylation, and ring-closing metathesis. One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by allylation and ring-closing metathesis to form the tricyclic structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.2.2.02,5]deca-7,9-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sulfur dichloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Tricyclo[4.2.2.02,5]deca-7,9-diene has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Research into its derivatives for potential pharmaceutical applications.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for Tricyclo[4.2.2.02,5]deca-7,9-diene in chemical reactions often involves the interaction of its double bonds with various reagents. For example, in ring-opening metathesis polymerization, the double bonds react with catalysts to form long polymer chains. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octene: Another polycyclic hydrocarbon with a similar structure but fewer rings.
Norbornene: A bicyclic compound used in similar polymerization reactions.
Tricyclo[4.2.1.02,5]non-7-ene: A structurally related compound with different ring sizes.
Uniqueness
Tricyclo[4.2.2.02,5]deca-7,9-diene is unique due to its tricyclic structure and the presence of two double bonds, which make it a versatile compound for various chemical reactions and applications .
Properties
CAS No. |
37707-19-0 |
---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
tricyclo[4.2.2.01,6]deca-7,9-diene |
InChI |
InChI=1S/C10H12/c1-2-4-10-7-5-9(10,3-1)6-8-10/h5-8H,1-4H2 |
InChI Key |
ZJUKRBUQLPNVRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23C=CC2(C1)C=C3 |
Origin of Product |
United States |
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